molecular formula C14H9NO3 B1598376 2-Phenyl-benzooxazole-5-carboxylic acid CAS No. 21095-64-7

2-Phenyl-benzooxazole-5-carboxylic acid

Cat. No. B1598376
CAS RN: 21095-64-7
M. Wt: 239.23 g/mol
InChI Key: UNJLCBQGDIBMAE-UHFFFAOYSA-N
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Description

2-Phenyl-benzooxazole-5-carboxylic acid is a chemical compound with the molecular formula C14H9NO3 and a molecular weight of 239.23 . It is categorized as a heterocyclic organic compound .


Molecular Structure Analysis

The molecular structure of 2-Phenyl-benzooxazole-5-carboxylic acid consists of a benzoxazole ring attached to a phenyl group and a carboxylic acid group .


Physical And Chemical Properties Analysis

2-Phenyl-benzooxazole-5-carboxylic acid is a solid substance . It has a predicted melting point of 176.11°C and a predicted boiling point of approximately 420.8°C at 760 mmHg . The density is predicted to be approximately 1.3 g/cm³ . The refractive index is predicted to be n20D 1.67 .

Scientific Research Applications

Methods of Application

Results: The compound’s efficacy in proteomics has been demonstrated through its ability to isolate and identify proteins, providing insights into biochemical pathways .

Pharmacology

Methods of Application

Results: Studies have shown promising results in reducing inflammation markers and inhibiting tumor growth in cell lines.

Organic Chemistry

Methods of Application

Analytical Chemistry

Methods of Application

Results: The compound’s stability and predictable behavior under analytical conditions make it a reliable standard for various analyses .

Materials Science

Methods of Application

Results: Research has led to the creation of materials with improved durability and functionality for industrial applications .

Environmental Science

Methods of Application

Results: While specific data is not available, such studies could provide valuable information on the environmental impact of similar compounds .

Chemical Sensing

Methods of Application

Results: The sensitivity of such sensors has been demonstrated in detecting metal ions in aqueous solutions with high specificity .

Light-Emitting Diodes (LEDs)

Methods of Application

Photodynamic Therapy

Methods of Application

Results: Studies show its potential in targeting and eradicating tumor cells while sparing healthy tissue .

Solar Cells

Methods of Application

Results: The compound has shown to increase the power conversion efficiency of organic solar cells .

Nanotechnology

Methods of Application

Results: Nanomaterials synthesized using this compound exhibit unique properties useful in electronics and catalysis .

Agriculture

Methods of Application

Results: While specific outcomes in agriculture are not documented, such compounds could lead to more efficient farming practices .

Antimicrobial Agents

Methods of Application

Results: While specific studies are not cited, similar compounds have shown efficacy in reducing microbial growth .

Catalysis

Methods of Application

Results: Catalysts derived from benzooxazole compounds have been known to improve reaction efficiency and selectivity .

Neurological Research

Methods of Application

Results: Research indicates that benzooxazole derivatives can mitigate oxidative stress in neuronal cells, which is beneficial in neurodegenerative diseases .

Cosmetic Industry

Methods of Application

Results: Compounds with benzooxazole structures are effective in absorbing UV light, providing an additional layer of skin protection .

Fluorescent Probes

Methods of Application

Results: Studies have utilized fluorescent benzooxazole derivatives to track the movement of proteins and other molecules within cells .

Liquid Crystals

Methods of Application

Results: Benzooxazole-based liquid crystals have shown promising characteristics for use in high-resolution displays .

properties

IUPAC Name

2-phenyl-1,3-benzoxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c16-14(17)10-6-7-12-11(8-10)15-13(18-12)9-4-2-1-3-5-9/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJLCBQGDIBMAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400108
Record name 2-Phenyl-benzooxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-benzooxazole-5-carboxylic acid

CAS RN

21095-64-7
Record name 2-Phenyl-benzooxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21095-64-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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